

Thermochemical Profile of 2,2,5,5-Tetramethylhexane: A Technical Guide

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Compound of Interest

Compound Name: 2,2,5,5-Tetramethylhexane

Cat. No.: B086233

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for **2,2,5,5-tetramethylhexane** (also known as bineopentyl). The information is compiled from critically evaluated sources and is intended to be a valuable resource for professionals in research and development. This document presents quantitative data in structured tables, details the likely experimental methodologies for their determination, and includes visualizations to illustrate key processes.

Core Thermochemical Data

The following tables summarize the key thermochemical properties of **2,2,5,5-tetramethylhexane** in its gaseous and liquid states. This data is essential for understanding the molecule's energetic stability and behavior under various conditions.

Table 1: Standard Molar Enthalpy of Formation

Phase	$\Delta_f H^\circ$ (kJ/mol)	Method	Reference
Gas	-285	Combustion Calorimetry	Doering, Roth, et al., 1989[1]
Liquid	Not available	-	-

Table 2: Molar Heat Capacity at Constant Pressure (Cp)

The molar heat capacity of **2,2,5,5-tetramethylhexane** has been determined over a range of temperatures for both the ideal gas and liquid phases. Critically evaluated data is available from the NIST/TRC Web Thermo Tables.[\[2\]](#)

Phase	Temperature Range (K)	Data Availability
Ideal Gas	200 - 1500	Available via NIST/TRC WTT [2]
Liquid (in equilibrium with Gas)	241.2 - 569.782	Available via NIST/TRC WTT [2]

Table 3: Molar Entropy (S)

The molar entropy for **2,2,5,5-tetramethylhexane** is available for the ideal gas and liquid phases across various temperatures. This data has been critically evaluated and is accessible through the NIST/TRC Web Thermo Tables.[\[2\]](#)

Phase	Temperature and Pressure Conditions	Data Availability
Ideal Gas	Temperature: 200 - 1500 K	Available via NIST/TRC WTT [2]
Liquid (in equilibrium with Gas)	Temperature: 241.2 - 569.782 K	Available via NIST/TRC WTT [2]

Experimental Protocols

While the specific experimental details for the determination of all thermochemical data for **2,2,5,5-tetramethylhexane** are not fully available in the public domain, the following sections describe the standard, high-precision methodologies typically employed for such measurements on volatile organic compounds.

Determination of Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation of organic compounds like **2,2,5,5-tetramethylhexane** is most accurately determined indirectly through the measurement of its enthalpy of combustion using a bomb calorimeter.

Principle: A precisely weighed sample of the substance is completely combusted in a high-pressure oxygen atmosphere within a constant-volume vessel (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is meticulously measured.

Apparatus:

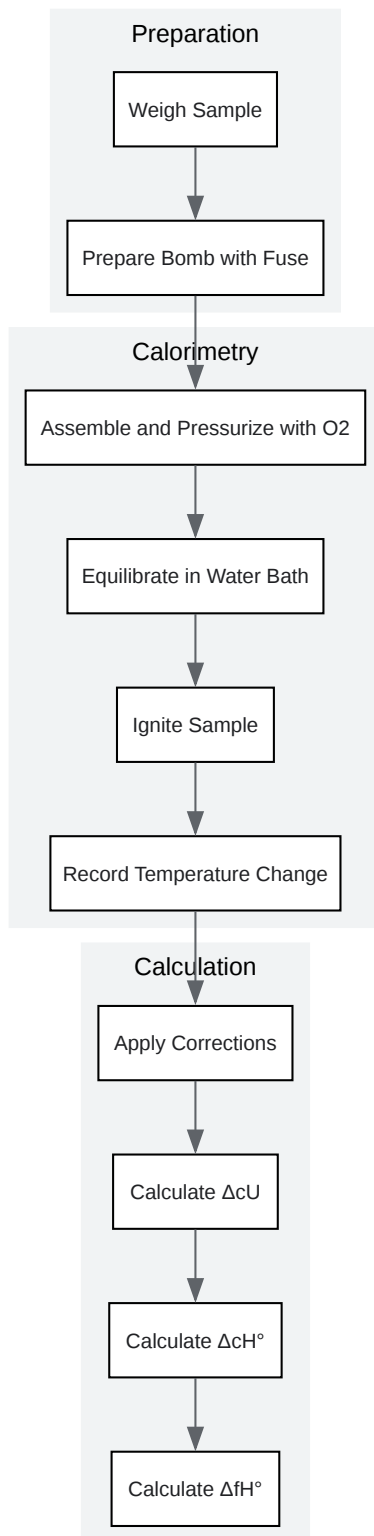
- **Oxygen Bomb Calorimeter:** A high-strength stainless steel vessel designed to withstand high pressures, with an internal platinum crucible to hold the sample.
- **Calorimeter Jacket:** An insulated container filled with a precise amount of water, in which the bomb is submerged.
- **High-Precision Thermometer:** A digital or Beckmann thermometer capable of resolving temperature changes to at least 0.001°C.
- **Ignition System:** An electrical circuit to pass a current through a fuse wire, initiating combustion.
- **Stirrer:** To ensure uniform temperature distribution in the water bath.

Methodology:

- **Calibration:** The heat capacity of the calorimeter system (bomb, water, etc.) is determined by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.
- **Sample Preparation:** A weighed pellet of **2,2,5,5-tetramethylhexane** is placed in the crucible. A fuse wire of known mass and combustion energy is attached to the ignition electrodes, making contact with the sample.

- **Assembly and Pressurization:** The bomb is sealed and purged with oxygen, then filled with pure oxygen to a pressure of approximately 25-30 atm.
- **Calorimetry:** The pressurized bomb is placed in the calorimeter containing a known mass of water. The system is allowed to reach thermal equilibrium.
- **Ignition and Data Acquisition:** The sample is ignited, and the temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
- **Corrections:** The observed temperature rise is corrected for heat exchange with the surroundings, the heat from the ignition wire, and the formation of any side products (e.g., nitric acid from residual nitrogen).
- **Calculation:** From the corrected temperature rise and the heat capacity of the calorimeter, the heat of combustion at constant volume ($\Delta_c U$) is calculated. This is then converted to the enthalpy of combustion at constant pressure ($\Delta_c H^\circ$). Finally, the standard enthalpy of formation ($\Delta_f H^\circ$) is calculated using Hess's law, with the known standard enthalpies of formation of the combustion products (CO_2 and H_2O).

Workflow for Enthalpy of Formation Determination

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Workflow for Enthalpy of Formation Determination

Determination of Heat Capacity by Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of liquids and solids as a function of temperature.

Principle: A known quantity of electrical energy is supplied to the sample in a thermally isolated container (the calorimeter). The resulting temperature increase is measured. By minimizing heat exchange with the surroundings to near zero, the heat capacity can be directly calculated.

Apparatus:

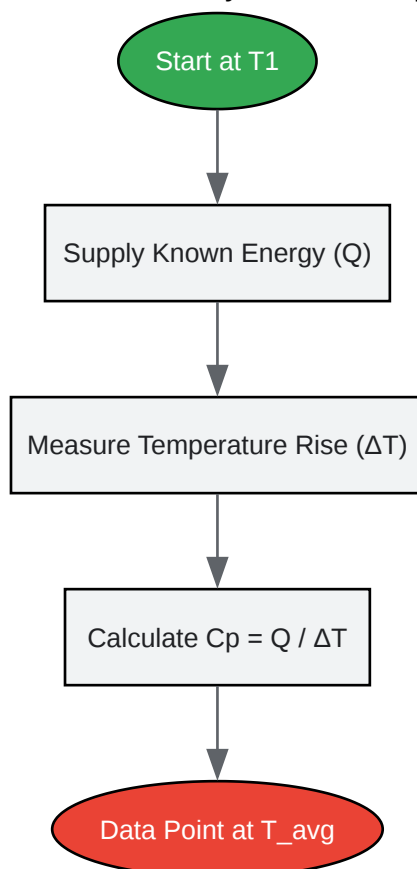
- **Adiabatic Calorimeter:** A sample cell surrounded by one or more adiabatic shields.
- **Heating Element:** A calibrated electrical heater in direct contact with the sample cell.
- **Temperature Sensors:** High-precision resistance thermometers or thermocouples to measure the temperature of the sample cell and the shields.
- **Control System:** A feedback system that maintains the temperature of the adiabatic shields to be the same as the sample cell, thus preventing heat loss.
- **Power Supply and Measurement:** A stable power source for the heater and precise instruments to measure the supplied energy (voltage, current, and time).

Methodology:

- **Sample Loading:** A known mass of liquid **2,2,5,5-tetramethylhexane** is sealed in the calorimeter cell.
- **Equilibration:** The system is brought to the desired starting temperature and allowed to stabilize.
- **Heating Period:** A precisely measured amount of electrical energy is supplied to the sample over a defined period, causing a small temperature rise (typically 1-5 K). During this time, the control system ensures the adiabatic shields track the sample temperature.
- **Temperature Measurement:** The temperature of the sample is monitored until it reaches a new equilibrium.

- Calculation: The heat capacity (C_p) is calculated from the electrical energy supplied (Q) and the measured temperature rise (ΔT), after accounting for the heat capacity of the empty calorimeter cell (determined in separate experiments).

Adiabatic Calorimetry for Heat Capacity



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Adiabatic Calorimetry for Heat Capacity

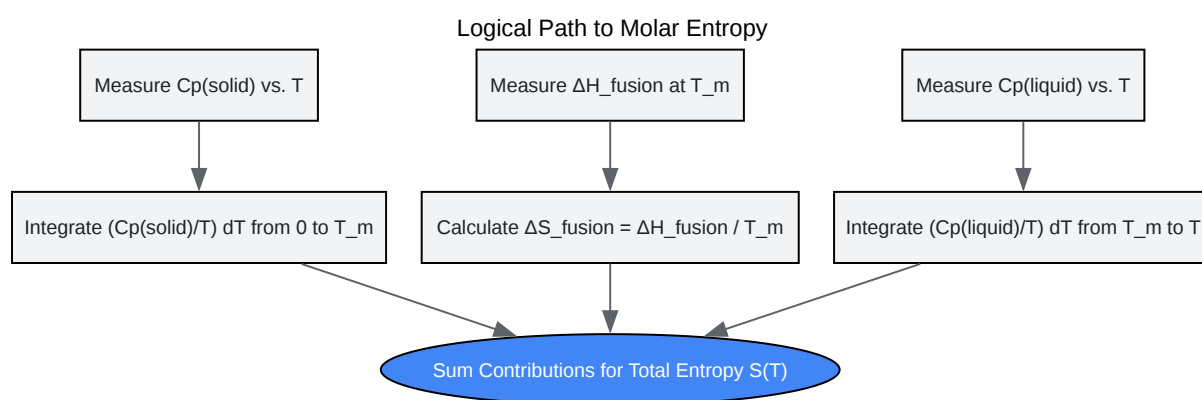
Determination of Entropy from Heat Capacity Data

The standard molar entropy of a substance at a given temperature is determined by integrating its heat capacity data from absolute zero to that temperature, accounting for the entropy changes at any phase transitions.

Principle: Based on the Third Law of Thermodynamics, the entropy of a perfect crystal at 0 K is zero. The entropy at a temperature T is the sum of the entropy increases from 0 K to T .

Methodology:

- **Low-Temperature Heat Capacity:** The heat capacity of the solid phase is measured from as low a temperature as possible (e.g., using a cryostat) up to its melting point. The data below the lowest measurement temperature is typically extrapolated to 0 K using the Debye T^3 law.
- **Enthalpy and Entropy of Fusion:** The enthalpy of fusion ($\Delta_{\text{fus}}H$) is measured at the melting point (T_m), usually by differential scanning calorimetry (DSC) or adiabatic calorimetry. The entropy of fusion is then calculated as $\Delta_{\text{fus}}S = \Delta_{\text{fus}}H / T_m$.
- **Liquid-Phase Heat Capacity:** The heat capacity of the liquid phase is measured from the melting point up to the desired temperature.
- **Integration:** The total entropy at a temperature T in the liquid phase is calculated by summing the contributions:
 - The integral of $(C_p(\text{solid})/T) dT$ from 0 K to T_m .
 - The entropy of fusion at T_m .
 - The integral of $(C_p(\text{liquid})/T) dT$ from T_m to T .



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References

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